Thulium(III) acetylacetonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lanthanide acetylacetonate complexes can involve various methods, including reactions of lanthanide salts with acetylacetone in suitable solvents. While specific details on the synthesis of Thulium(III) acetylacetonate were not directly found, studies on similar lanthanide complexes provide insights. For example, the synthesis of divalent lanthanide acetylacetonate complexes has been reported, indicating the potential pathways for synthesizing Thulium(III) acetylacetonate through analogous methods (Evans et al., 1994).

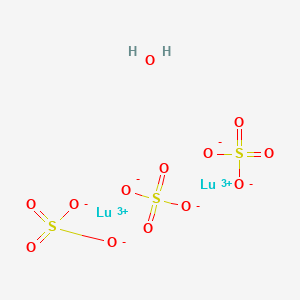

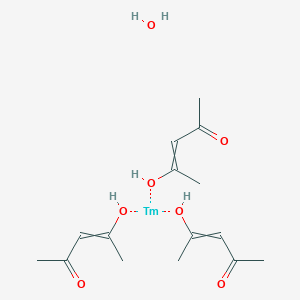

Molecular Structure Analysis

Molecular structure analysis of lanthanide acetylacetonate complexes, including Thulium(III) acetylacetonate, often involves X-ray crystallography. This technique helps in determining the coordination geometry around the metal ion and the overall structure of the complex. Although specific data on Thulium(III) acetylacetonate were not available, related studies on lanthanide acetylacetonates offer a framework for understanding its likely molecular architecture, which typically features octahedral coordination with oxygen atoms from the acetylacetonate ligands (Hashimoto et al., 1988).

Chemical Reactions and Properties

Thulium(III) acetylacetonate may undergo various chemical reactions, reflecting the reactivity of both the thulium center and the acetylacetonate ligands. These reactions can include ligand exchange processes, redox reactions, and coordination to other molecules. The chemical behavior of these complexes is influenced by the electronic structure of the metal ion and the steric and electronic properties of the acetylacetonate ligand. While specific reactions of Thulium(III) acetylacetonate were not detailed, general studies on the chemistry of lanthanide acetylacetonates provide insights into the types of chemical transformations that might be expected (Cantat et al., 2006).

Physical Properties Analysis

The physical properties of Thulium(III) acetylacetonate, including its melting point, solubility, and volatility, are crucial for its handling and application in various domains. These properties can vary significantly depending on the specific structure and coordination environment of the complex. For instance, volatility is a critical factor for precursors used in chemical vapor deposition (CVD) processes, and thulium complexes with different ligands have been explored for their potential as CVD precursors, suggesting that Thulium(III) acetylacetonate might also possess useful physical properties for such applications (Fuhrmann et al., 2023).

Chemical Properties Analysis

The chemical properties of Thulium(III) acetylacetonate, such as its reactivity towards water, oxygen, and other common reagents, are influenced by the electronic structure of the thulium ion and the ligand field created by the acetylacetonate ligands. The complex might exhibit catalytic activity, as seen in acetylacetonato complexes of other lanthanides, which have been shown to catalyze hydrolysis reactions, suggesting potential catalytic applications for Thulium(III) acetylacetonate as well (Sumaoka et al., 1995).

科学研究应用

-

Nanoparticle Research

-

Polymer Science

-

Catalysis

-

Coordination Compounds

-

Synthesis of New Materials

-

Catalysis in Organic Syntheses

- Metal enolates, such as Thulium(III) acetylacetonate, are used as catalysts in important organic reactions .

- They are used in a plethora of catalyzed reactions, including oligomerisation, polymerisation, hydrogenation, isomerisation of olefins, hydrosilylation of alkynes, and coupling of organic halides .

-

Preparation of Other Complexes

-

Chemical Vapor Deposition

-

Synthesis of Thulium Ferrite

安全和危害

Thulium(III) acetylacetonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

未来方向

Thulium(III) acetylacetonate is known for its catalytic properties. It can act as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization . This opens up opportunities for its use in industrial processes, where efficient and selective catalysts are highly sought after .

属性

IUPAC Name |

4-hydroxypent-3-en-2-one;thulium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFWQYBVUMNBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7Tm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thulium(III) acetylacetonate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。